molecular formula C10H12ClNO3 B12981717 4-Amino-5-chloro-2-propoxybenzoic acid

4-Amino-5-chloro-2-propoxybenzoic acid

Cat. No.: B12981717
M. Wt: 229.66 g/mol
InChI Key: FMCUVAFRTHTBKI-UHFFFAOYSA-N
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Description

4-Amino-5-chloro-2-propoxybenzoic acid is an organic compound with the molecular formula C10H12ClNO3 It is a derivative of benzoic acid, featuring an amino group at the 4-position, a chlorine atom at the 5-position, and a propoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-chloro-2-propoxybenzoic acid typically involves the following steps:

    Nitration: The starting material, 2-propoxybenzoic acid, undergoes nitration to introduce a nitro group at the 4-position.

    Chlorination: The nitro compound is then chlorinated at the 5-position.

    Reduction: The nitro group is reduced to an amino group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-chloro-2-propoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The nitro group can be reduced back to an amino group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-Nitro-5-chloro-2-propoxybenzoic acid.

    Reduction: Reformation of this compound from its nitro derivative.

    Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-5-chloro-2-propoxybenzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-5-chloro-2-propoxybenzoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorine and propoxy groups can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-5-chloro-2-methoxybenzoic acid: Similar structure but with a methoxy group instead of a propoxy group.

    4-Amino-5-chloro-2-ethoxybenzoic acid: Similar structure but with an ethoxy group instead of a propoxy group.

    4-Amino-2-chlorobenzoic acid: Lacks the propoxy group, making it less lipophilic.

Uniqueness

4-Amino-5-chloro-2-propoxybenzoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propoxy group can enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.

Properties

Molecular Formula

C10H12ClNO3

Molecular Weight

229.66 g/mol

IUPAC Name

4-amino-5-chloro-2-propoxybenzoic acid

InChI

InChI=1S/C10H12ClNO3/c1-2-3-15-9-5-8(12)7(11)4-6(9)10(13)14/h4-5H,2-3,12H2,1H3,(H,13,14)

InChI Key

FMCUVAFRTHTBKI-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=C(C=C1C(=O)O)Cl)N

Origin of Product

United States

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